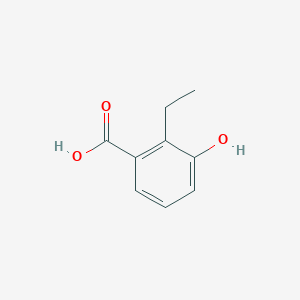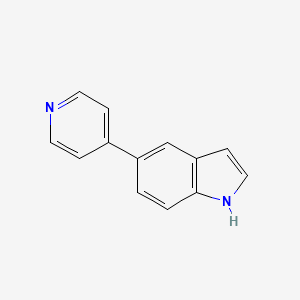
5-(Pyridin-4-yl)-1H-indole
説明
5-(Pyridin-4-yl)-1H-indole, also known as 5-P4I, is a heterocyclic compound derived from pyridine and indole. It is a versatile synthetic building block used in a wide range of chemical and biological applications. 5-P4I has been used as a scaffold for the synthesis of a variety of heterocyclic compounds and as a probe for various biological targets. It has also been used to study the structure and function of proteins and enzymes.
科学的研究の応用
Neuroprotective Agents for Parkinson’s Disease
The compound has been utilized in the synthesis of neuroprotective agents, particularly targeting Parkinson’s disease (PD). Researchers have developed derivatives that inhibit the aggregation of alpha-synuclein (α-syn), a protein whose misfolding and aggregation are key factors in PD pathology . These derivatives can potentially prevent neurotoxicity and neurodegeneration, offering a promising avenue for PD treatment.
Intercalation in Layered Materials for Molecular Design
“5-(Pyridin-4-yl)-1H-indole” derivatives have been studied for their arrangement within the interlayer space of zirconium sulfophenylphosphonate . This application is significant in the field of molecular design, where the arrangement of molecules can influence the material properties, such as in the development of sensors or catalysts.
Anticancer Activity
Certain derivatives of “5-(Pyridin-4-yl)-1H-indole” have shown biological activity against specific types of cancer cells. The compound’s structural framework allows for modifications that can target and potentially inhibit the proliferation of cancerous cells.
Antibacterial and Antifungal Applications
The same derivatives that exhibit anticancer properties have also demonstrated antibacterial and antifungal activities. This broad-spectrum bioactivity makes “5-(Pyridin-4-yl)-1H-indole” a valuable scaffold for developing new antimicrobial agents.
Nonlinear Optical Properties
The compound’s derivatives have been explored for their potential use in non-linear optics due to their ability to form a dense net of hydrogen bonds, which is crucial for optical signal processing applications . This includes uses in optical triggering, light frequency transducers, and optical memories.
Synthesis of Polysubstituted Pyrrolo[3,4-b]pyridin-5-ones
Researchers have synthesized a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones using “5-(Pyridin-4-yl)-1H-indole” as a starting material . These compounds have been studied for their biological activities, including their effects on human epithelial cervical carcinoma cell lines.
作用機序
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial and antioxidant activities . They inhibit bacterial strains such as Escherichia coli and Staphylococcus epidermidis .
Mode of Action
Based on the antimicrobial and antioxidant activities of structurally similar compounds, it can be inferred that this compound may interact with bacterial cells or oxidative species to exert its effects .
Biochemical Pathways
Given its antimicrobial and antioxidant activities, it may be involved in pathways related to bacterial growth and oxidative stress .
Pharmacokinetics
A study on similar compounds indicates that they display desirable adme profiles .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may inhibit bacterial growth and reduce oxidative stress .
特性
IUPAC Name |
5-pyridin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUSCDHKJYONLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566328 | |
| Record name | 5-(Pyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-yl)-1H-indole | |
CAS RN |
90679-35-9 | |
| Record name | 5-(Pyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 5-(pyridin-4-yl)-1H-indole derivatives interact with their target in Mtb, and what are the downstream effects?
A: The research highlights that certain 5-(pyridin-4-yl)-1H-indole derivatives demonstrate strong binding affinity to two key Mtb enzymes: CYP125 and CYP142. [] These enzymes are cytochrome P450 enzymes involved in cholesterol metabolism, a process crucial for Mtb survival and virulence. By inhibiting CYP125 and CYP142, these compounds disrupt cholesterol catabolism within the bacteria. This disruption hinders Mtb's ability to utilize cholesterol, potentially impairing its growth, survival, and ability to evade the host's immune system.
Q2: What is the impact of structural modifications on the activity of 5-(pyridin-4-yl)-1H-indole derivatives against Mtb?
A: The study employed a structure-guided approach, indicating that modifications to the 5-(pyridin-4-yl)-1H-indole scaffold directly influenced the compounds' binding affinity and inhibitory activity against CYP125 and CYP142. [] While the specific modifications are not detailed in the provided abstract, it emphasizes that this approach led to the identification of compounds with micromolar in-cell activity against drug-resistant Mtb strains. This finding highlights the importance of structure-activity relationship (SAR) studies in optimizing the potency and efficacy of these compounds as potential anti-tuberculosis agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



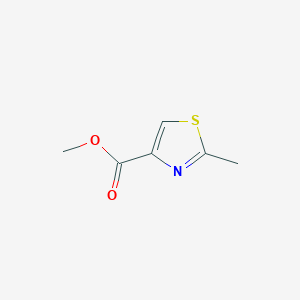
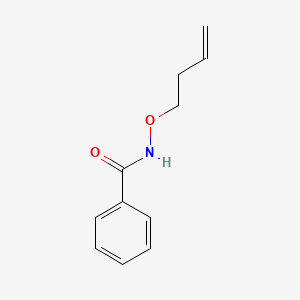
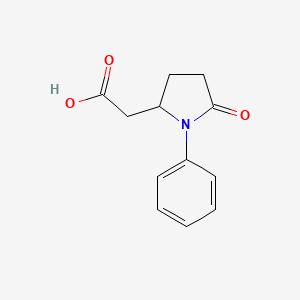
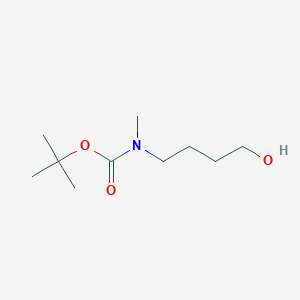
![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)
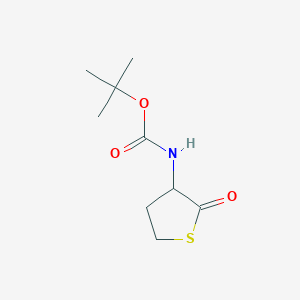
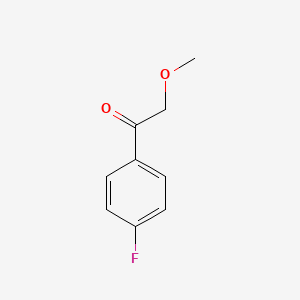

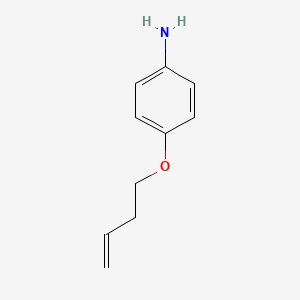

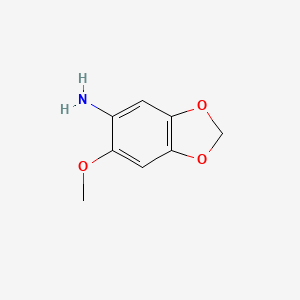
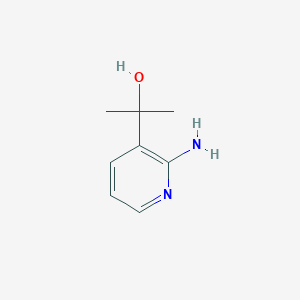
![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)
